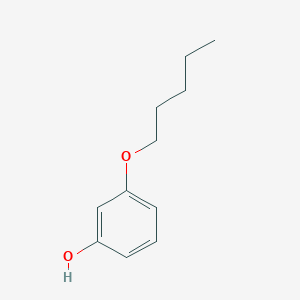
zirconium caprylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
zirconium caprylate, also known as zirconium octanoate, is an organometallic compound. It is a coordination complex where zirconium is bonded to octanoic acid molecules. This compound is typically a colorless to pale yellow liquid and is soluble in organic solvents . It is widely used in various industrial applications, particularly as a catalyst precursor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: zirconium caprylate is commonly synthesized through the reaction of octanoic acid with zirconium compounds such as zirconium oxide or zirconium chloride. The reaction typically involves esterification, where octanoic acid reacts with zirconium oxide or zirconium chloride under controlled conditions to form the zirconium salt .
Industrial Production Methods: In industrial settings, the production of octanoic acid, zirconium salt often involves the use of large-scale reactors where octanoic acid and zirconium compounds are mixed and heated to facilitate the reaction. The process is carefully monitored to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: zirconium caprylate undergoes various chemical reactions, including:
Oxidation: It can act as a catalyst in the oxidation of aldehydes and ketones.
Substitution: It can participate in substitution reactions where the octanoic acid ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common reagents include molecular oxygen and other oxidizing agents. The reaction conditions typically involve moderate temperatures and the presence of a solvent.
Substitution: Reagents such as other carboxylic acids or alcohols can be used to replace the octanoic acid ligands.
Major Products Formed:
Oxidation: The major products are often oxidized forms of the starting materials, such as carboxylic acids or esters.
Substitution: The products depend on the substituting reagent but generally include new zirconium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
zirconium caprylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which octanoic acid, zirconium salt exerts its effects is primarily through its role as a catalyst. The zirconium center can coordinate with various substrates, facilitating their transformation through catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed but often involve the activation of oxygen or other small molecules .
Vergleich Mit ähnlichen Verbindungen
- Zirconium acetate
- Zirconium neodecanoate
- Zirconium propionate
Comparison: zirconium caprylate is unique in its solubility in organic solvents and its effectiveness as a catalyst in specific reactions. Compared to zirconium acetate, it has a longer carbon chain, which can influence its solubility and reactivity. Zirconium neodecanoate and zirconium propionate have different alkyl chain lengths, affecting their physical properties and applications .
Eigenschaften
CAS-Nummer |
18312-04-4 |
|---|---|
Molekularformel |
C32H60O8Zr |
Molekulargewicht |
664.0 g/mol |
IUPAC-Name |
octanoate;zirconium(4+) |
InChI |
InChI=1S/4C8H16O2.Zr/c4*1-2-3-4-5-6-7-8(9)10;/h4*2-7H2,1H3,(H,9,10);/q;;;;+4/p-4 |
InChI-Schlüssel |
BPYXFMVJXTUYRV-UHFFFAOYSA-J |
SMILES |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Zr+2] |
Kanonische SMILES |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Zr+4] |
Key on ui other cas no. |
18312-04-4 |
Piktogramme |
Health Hazard |
Verwandte CAS-Nummern |
124-07-2 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B97720.png)




